Primycin Primycin
Brand Name: Vulcanchem
CAS No.: 47917-41-9
VCID: VC1894728
InChI: InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)
SMILES: CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O
Molecular Formula: C55H103N3O17
Molecular Weight: 1078.4 g/mol

Primycin

CAS No.: 47917-41-9

Cat. No.: VC1894728

Molecular Formula: C55H103N3O17

Molecular Weight: 1078.4 g/mol

* For research use only. Not for human or veterinary use.

Primycin - 47917-41-9

Specification

CAS No. 47917-41-9
Molecular Formula C55H103N3O17
Molecular Weight 1078.4 g/mol
IUPAC Name 2-[5-[35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine
Standard InChI InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)
Standard InChI Key NYWSLZMTZNODJM-UHFFFAOYSA-N
Isomeric SMILES CCCCC1C(C(CCC(CCCC(CCCC(/C(=C/C(C(CC(CC(CC(CC(CCCC/C(=C/C(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)/C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)/C)O)O)O)C)O
SMILES CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O
Canonical SMILES CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O

Introduction

Chemical Structure and Composition

Molecular Properties

Primycin possesses a complex macrocyclic structure with the molecular formula C55H103N3O17 and a molecular weight of approximately 1078.4330 Da . The compound contains 20 stereocenters, making its complete stereochemical characterization challenging . Its structural complexity contributes to its unique biological activities and specific interactions with microbial cellular components.

Component Analysis

One of the most remarkable aspects of primycin is its heterogeneous composition. Studies have demonstrated that primycin consists of more than twenty distinct but related compounds . Nine components, representing approximately 90% of the total composition, have been isolated and had their structures elucidated through advanced spectroscopic methods . The molecular weights of these components were determined using FAB mass spectrometry, providing crucial data for structural characterization .

Structural Classification

The primycin components can be classified into three distinct groups based on their R2 substituent patterns, with each group representing homologous series that differ in their R1 substituents . The structure originally proposed for primycin has been unambiguously confirmed and assigned specifically as the A1 component within this complex mixture .

Component GroupsBasis of ClassificationPercentage of Total Complex
Group AR2 substituent type A~40% (estimated)
Group BR2 substituent type B~30% (estimated)
Group CR2 substituent type C~20% (estimated)
Minor componentsVarious substituents~10% (confirmed)

Biosynthesis and Production

Producing Organisms

Primycin is naturally produced by Saccharomonospora azurea, with different strains showing varying levels of production capacity . The two thoroughly studied strains are S. azurea SZMC 14600 and S. azurea DSM 44631, which demonstrate significant differences in production yields . Under optimized fermentation conditions, S. azurea SZMC 14600 can produce up to 1683.14 ± 82.12 mg/L of primycin, while S. azurea DSM 44631 yields approximately 238.70 ± 51.49 mg/L .

Biosynthetic Pathway

The biosynthesis of primycin occurs through the modular type I polyketide synthase (PKS) pathway, a complex enzymatic process responsible for the assembly of the macrolide structure . The primycin type I PKS gene cluster has been identified and analyzed using advanced bioinformatics tools such as antiSMASH (Antibiotics & Secondary Metabolite Analysis Shell) . Domain analysis and motif searches were conducted using specialized tools including SMART (Simple Modular Architecture Research Tool), SBSPKS (Structure Based Sequence Analysis of Polyketide Synthases), and MEME (Multiple Em for Motif Elicitation) .

Production Optimization

Research has demonstrated that the composition of the fermentation media significantly impacts primycin production . Particularly notable is the influence of fatty acid substrates on production yields. In industrial-scale batch fermentation, the primycin-producing strain is cultivated in a complex fermentation media empirically optimized for antibiotic production .

Studies investigating the effects of various fatty acids on primycin production have yielded valuable insights. When comparing stearic acid (C18:0), palmitic acid (C16:0), lauric acid (C12:0), capric acid (C10:0), enanthic acid (C7:0), caproic acid (C6:0), and butyric acid (C4:0), results clearly showed that palmitic acid was superior to the originally applied stearic acid at all tested concentrations . The optimal concentration was determined to be 4.5 g/L of palmitic acid, which resulted in a 1.7-fold higher primycin yield compared to the original 3 g/L stearic acid formulation .

Fatty AcidCarbon Chain LengthEffect on Primycin Production
Palmitic acidC16:0Superior at all tested concentrations
Stearic acidC18:0Standard in original formulation
Lauric acidC12:0Less effective than palmitic acid
Capric acidC10:0Less effective than palmitic acid
Enanthic acidC7:0Less effective than palmitic acid
Caproic acidC6:0Less effective than palmitic acid
Butyric acidC4:0Less effective than palmitic acid

Biosynthetic Gene Cluster Analysis

Genetic Components

The primycin biosynthetic gene cluster (PBGC) has been extensively studied to understand the genetic basis of primycin production . Recent research has employed in silico approaches to identify silent primycin biosynthetic gene clusters in various bacterial species . These studies have utilized advanced bioinformatics tools to analyze genome sequences and identify potential primycin-producing organisms beyond the Saccharomonospora genus .

Comparative Genomics

Researchers have tested the hypothesis that complete primycin biosynthetic gene clusters might occur outside the Saccharomonospora genus . By analyzing the S. azurea SZMC 14600 genome sequence, investigators identified and characterized the genetic components responsible for primycin biosynthesis . This knowledge was then applied to search for similar gene clusters in other bacterial species, particularly rare actinomycetes .

Despite the identification of potential primycin-producing species through bioinformatics approaches, laboratory testing under primycin fermentation conditions has revealed limitations in the actual production of the antibiotic by these organisms . This highlights the complex interplay between genetic potential and physiological capacity for antibiotic biosynthesis.

Antimicrobial Activity and Spectrum

Activity Against Bacteria

Primycin demonstrates potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and other staphylococcal species . Its effectiveness against these pathogens has made it valuable in topical applications for treating skin infections . Additionally, primycin has shown potential synergistic effects when combined with other antibiotics like vancomycin, potentially enhancing its clinical utility against resistant bacterial strains .

Antifungal Properties

Beyond its antibacterial effects, primycin exhibits significant antifungal activity, particularly against Candida albicans . This antifungal action is believed to be mediated through its interaction with ergosterol, the main sterol component in fungal plasma membranes . Studies have demonstrated that primycin forms complexes with ergosterol, which may disrupt membrane integrity and function, leading to fungal cell death .

Evaluation Methods

The antimicrobial activity of primycin can be assessed using various methods, including agar well diffusion bioassays and HPLC–DAD-ESI/MS analysis . In laboratory settings, Bacillus subtilis is commonly used as a test organism for evaluating primycin production and activity . These standardized approaches allow for quantitative assessment of primycin's antimicrobial potency and provide a basis for comparing different production conditions or formulations.

Mechanism of Action

Membrane Interactions

The primary mechanism of action for primycin appears to involve interactions with cellular membranes, particularly through complex formation with membrane sterols . In fungal cells, primycin interacts specifically with ergosterol, forming stable complexes that can disrupt membrane integrity and function . This interaction has been characterized through photoluminescence studies, which have revealed the thermodynamic parameters of the primycin-ergosterol complex formation .

The thermodynamic analysis indicates that primycin forms weak but stable complexes with ergosterol at temperatures around the vital temperature of pathogenic C. albicans . Notably, this complex formation is entropy-driven and becomes more pronounced at elevated temperatures, suggesting enhanced effectiveness of primycin in fevered bodies . This temperature-dependent property has significant implications for the therapeutic application of primycin in fungal infections.

Pharmacological Studies

Drug Interaction Studies

The potential for drug-drug interactions with primycin has been highlighted in pharmacological studies . The effect of primycin on CYP3A4 expression suggests that it could influence the metabolism of other drugs that are substrates for this enzyme . This finding underscores the need for comprehensive drug-drug interaction studies before developing oral or parenteral formulations of primycin for clinical use .

Clinical Applications

Current Uses

Primycin is currently utilized exclusively in topical preparations, most notably as the active ingredient in Ebrimycin gel . This limited application reflects both its proven efficacy in treating localized infections and concerns about potential systemic toxicity . The topical formulation allows for direct application to infected sites while minimizing systemic exposure and associated risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator